5-Chloro-6-methoxypicolinic acid
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Overview
Description
5-Chloro-6-methoxypicolinic acid: is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes:
Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-6-methoxypicolinic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-methoxypicolinic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups on the pyridine ring enhance its binding affinity and specificity towards these targets. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
6-Methoxypicolinic acid: Lacks the chlorine atom at the 5-position, resulting in different chemical and biological properties.
5-Chloropicolinic acid: Lacks the methoxy group at the 6-position, affecting its reactivity and applications.
Uniqueness: 5-Chloro-6-methoxypicolinic acid is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTNUQSNINVJKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704720 |
Source
|
Record name | 5-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-91-7 |
Source
|
Record name | 5-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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